molecular formula C65H99N21O17 B15141226 293P-1

293P-1

Cat. No.: B15141226
M. Wt: 1446.6 g/mol
InChI Key: OSBFVDQOHWHYLU-KQFWFVOJSA-N
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Description

H-Ser-Asn-Asn-Asn-Val-Arg-Pro-Ile-His-Ile-Trp-Pro-OH is a synthetic 13-mer peptide with the sequence: Serine-Asparagine-Asparagine-Asparagine-Valine-Arginine-Proline-Isoleucine-Histidine-Isoleucine-Tryptophan-Proline. Key features include:

  • Proline residues at positions 6 and 12, likely inducing structural rigidity or beta-turn conformations.
  • Functional motifs: Arginine (Arg, position 5) and histidine (His, position 8) are basic residues that could mediate receptor binding or catalytic interactions, while tryptophan (Trp, position 11) may contribute to hydrophobic packing or fluorescence properties.

Properties

Molecular Formula

C65H99N21O17

Molecular Weight

1446.6 g/mol

IUPAC Name

(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-4-amino-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C65H99N21O17/c1-7-32(5)51(61(99)81-44(63(101)86-21-13-18-46(86)64(102)103)22-34-27-74-38-15-10-9-14-36(34)38)83-56(94)40(23-35-28-72-30-75-35)80-60(98)52(33(6)8-2)84-58(96)45-17-12-20-85(45)62(100)39(16-11-19-73-65(70)71)76-59(97)50(31(3)4)82-57(95)43(26-49(69)90)79-55(93)42(25-48(68)89)78-54(92)41(24-47(67)88)77-53(91)37(66)29-87/h9-10,14-15,27-28,30-33,37,39-46,50-52,74,87H,7-8,11-13,16-26,29,66H2,1-6H3,(H2,67,88)(H2,68,89)(H2,69,90)(H,72,75)(H,76,97)(H,77,91)(H,78,92)(H,79,93)(H,80,98)(H,81,99)(H,82,95)(H,83,94)(H,84,96)(H,102,103)(H4,70,71,73)/t32-,33-,37-,39-,40-,41-,42-,43-,44-,45-,46-,50-,51-,52-/m0/s1

InChI Key

OSBFVDQOHWHYLU-KQFWFVOJSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N4CCC[C@H]4C(=O)O)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)N

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)NC(C(C)CC)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)N4CCCC4C(=O)O)NC(=O)C5CCCN5C(=O)C(CCCN=C(N)N)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of peptides like H-Ser-Asn-Asn-Asn-Val-Arg-Pro-Ile-His-Ile-Trp-Pro-OH typically involves solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:

    Coupling: Each amino acid is activated and coupled to the growing chain.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow the next coupling reaction.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In industrial settings, peptide synthesis can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, allowing for the efficient production of large quantities of peptides with high purity.

Chemical Reactions Analysis

Types of Reactions

Peptides undergo various chemical reactions, including:

    Oxidation: Peptides can be oxidized, particularly at methionine and cysteine residues.

    Reduction: Disulfide bonds in peptides can be reduced to free thiols.

    Substitution: Amino acid residues in peptides can be substituted with other amino acids to modify their properties.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, performic acid.

    Reducing agents: Dithiothreitol (DTT), beta-mercaptoethanol.

    Substitution reagents: Amino acid derivatives, coupling agents like HBTU or DIC.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols.

Scientific Research Applications

Peptides like H-Ser-Asn-Asn-Asn-Val-Arg-Pro-Ile-His-Ile-Trp-Pro-OH have diverse applications in scientific research:

    Chemistry: Used as building blocks for more complex molecules and in studying protein structure and function.

    Biology: Serve as signaling molecules, hormones, and enzyme substrates.

    Medicine: Potential therapeutic agents for diseases, including cancer and infectious diseases.

    Industry: Used in the development of biomaterials and as catalysts in chemical reactions.

Mechanism of Action

The mechanism of action of peptides depends on their specific sequence and structure. Generally, peptides interact with molecular targets such as receptors, enzymes, or other proteins, modulating their activity. This interaction can trigger signaling pathways, alter cellular functions, or inhibit specific biological processes.

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key similarities and differences between H-Ser-Asn-Asn-Asn-Val-Arg-Pro-Ile-His-Ile-Trp-Pro-OH and related peptides from the evidence:

Compound Name/ID Sequence (Abbreviated) Length Key Residues/Features Functional Insights Reference
Target Peptide H-Ser-Asn-Asn-Asn-Val-Arg-Pro-Ile-His-Ile-Trp-Pro-OH 13-mer Triple Asn, Arg, His, Trp, Pro x2 Hypothesized roles in receptor binding or adhesion; structural rigidity from Pro. -
Dogfish ACTH (Squalus acanthias) Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-... (39-mer) 39-mer Trp, Arg, Pro, conserved N-terminal MSH-like sequence 15% steroidogenic potency vs. human ACTH; precursor to α-MSH.
Fibronectin Synergy Site (PHSRN) Pro-His-Ser-Arg-Asn 5-mer Pro, His, Arg, Asn Enhances α5β1 integrin-mediated adhesion; Arg critical for synergy with RGD motif.
H-Met-Asp-Pro-Val-Asp-Pro-Asn-Ile-Glu-OH H-Met-Asp-Pro-Val-Asp-Pro-Asn-Ile-Glu-OH 9-mer Pro x2, Asn, acidic residues (Asp, Glu) Uncharacterized function; Pro spacing suggests structural mimicry of turn motifs.
Patent Sequence (CN107540737A) Ser-Pro-Asp-Lys-Val-His-Arg-Lys-Arg-Ala... (Fragment) ~30-mer His, Arg, Pro, Ser Patent application; sequence motifs suggest potential enzyme or receptor binding.

Key Findings from Comparative Analysis

Structural Motifs
  • Proline Clusters : The target peptide shares Pro-Pro spacing (positions 6 and 12) with H-Met-Asp-Pro-Val-Asp-Pro-Asn-Ile-Glu-OH, suggesting a preference for turn or loop conformations. This is critical in peptides like fibronectin’s PHSRN, where Pro stabilizes the synergy region .
  • Basic Residues : The Arg-His cluster (positions 5 and 8) mirrors functional motifs in dogfish ACTH (Arg-Trp) and fibronectin (Arg in PHSRN), which are essential for receptor engagement .
Functional Implications
  • Cell Adhesion Potential: The target’s Arg-His-Trp motif aligns with the PHSRN sequence (Pro-His-Ser-Arg-Asn), which enhances α5β1 integrin binding. However, synthetic PHSRN peptides require covalent linkage to RGD for activity , suggesting the target may need similar contextual positioning.
  • Hormone Signaling : Dogfish ACTH’s N-terminal tridecapeptide (Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro) shares 38% sequence homology with the target, including Pro and Arg residues. This raises the possibility of corticotropin-like activity, though the target lacks the conserved N-terminal Tyr-Ser-Met motif critical for ACTH function .
Unique Features
  • Triple Asn Residues : The Asn-Asn-Asn sequence is absent in comparators. This motif may confer unique solubility or glycosylation properties, as seen in mucins or antifreeze proteins.
  • Trp Placement : Tryptophan at position 11 is rare in the cited peptides but could enable fluorescence-based tracking or hydrophobic interactions.

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